molecular formula C27H32O4 B11642054 7-(3,3-dimethyl-2-oxobutoxy)-6-hexyl-4-phenyl-2H-chromen-2-one

7-(3,3-dimethyl-2-oxobutoxy)-6-hexyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11642054
M. Wt: 420.5 g/mol
InChI Key: WIVYFQCTFZTIBY-UHFFFAOYSA-N
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Description

7-(3,3-dimethyl-2-oxobutoxy)-6-hexyl-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups such as a hexyl chain, a phenyl group, and a 3,3-dimethyl-2-oxobutoxy moiety. The compound’s molecular formula is C28H34O4, and it has a significant molecular weight.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-6-hexyl-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of suitable precursors to form the chromen-2-one core.

    Introduction of the Hexyl and Phenyl Groups: The hexyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.

    Attachment of the 3,3-dimethyl-2-oxobutoxy Moiety: This step involves the esterification or etherification of the chromen-2-one core with 3,3-dimethyl-2-oxobutoxy.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(3,3-dimethyl-2-oxobutoxy)-6-hexyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

7-(3,3-dimethyl-2-oxobutoxy)-6-hexyl-4-phenyl-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-6-hexyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one
  • 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one
  • 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one

Uniqueness

7-(3,3-dimethyl-2-oxobutoxy)-6-hexyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H32O4

Molecular Weight

420.5 g/mol

IUPAC Name

7-(3,3-dimethyl-2-oxobutoxy)-6-hexyl-4-phenylchromen-2-one

InChI

InChI=1S/C27H32O4/c1-5-6-7-9-14-20-15-22-21(19-12-10-8-11-13-19)16-26(29)31-24(22)17-23(20)30-18-25(28)27(2,3)4/h8,10-13,15-17H,5-7,9,14,18H2,1-4H3

InChI Key

WIVYFQCTFZTIBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)C(C)(C)C)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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